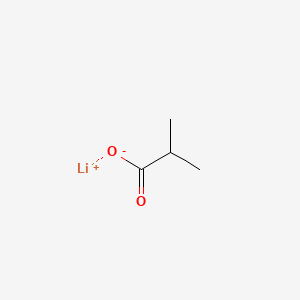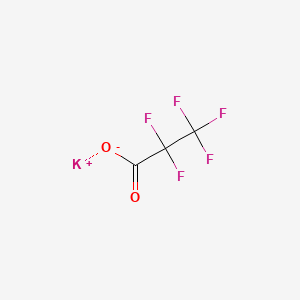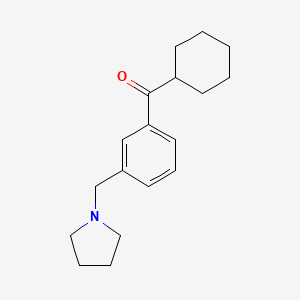
Cyclobutyl 3,4-dichlorophenyl ketone
Vue d'ensemble
Description
Cyclobutyl 3,4-dichlorophenyl ketone (CPDK) is an organic compound belonging to the class of cyclobutyl ketones. It is a white crystalline solid with a molecular weight of 300.3 g/mol and a melting point of 95°C. It is insoluble in water and soluble in common organic solvents such as ethanol and acetone. CPDK has been widely studied for its potential use in pharmaceuticals, agrochemicals, and other industrial applications.
Applications De Recherche Scientifique
Application 1: Borylated Cyclobutanes via Thermal [2 + 2]-Cycloaddition
- Summary of the Application : This research focuses on the development of a one-step approach to borylated cyclobutanes by thermal [2 + 2]-cycloaddition between vinyl boronates and in situ-generated keteniminium salts .
- Methods of Application or Experimental Procedures : The reaction proceeds via the thermal [2 + 2]-cycloaddition of in situ generated keteniminium salts . The amide is activated with (CF3SO2)2O/collidine, forming the keteniminium salt in situ, which then reacts with vinyl Bpin .
- Results or Outcomes : The desired product was produced by performing the reaction in refluxing dichloroethane .
Application 2: Difluoroalkylation Reactions of Bicyclobutanes
- Summary of the Application : This research focuses on the construction of difluoromethyl cyclobutanes . The study aims to develop methods to efficiently and directly introduce difluoromethyl groups into cyclobutanes .
Application 3: Synthesis of Cyclobutyl 3,4-dichlorophenyl ketone
- Summary of the Application : This compound is synthesized and sold by chemical companies for use in various research applications . It’s often used as a starting material or intermediate in the synthesis of other chemical compounds .
- Methods of Application or Experimental Procedures : The specific methods and experimental procedures are not detailed in the available information .
- Results or Outcomes : The specific results or outcomes are not detailed in the available information .
Propriétés
IUPAC Name |
cyclobutyl-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXVLJAVZHYAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642549 | |
| Record name | Cyclobutyl(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 3,4-dichlorophenyl ketone | |
CAS RN |
898791-21-4 | |
| Record name | Cyclobutyl(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





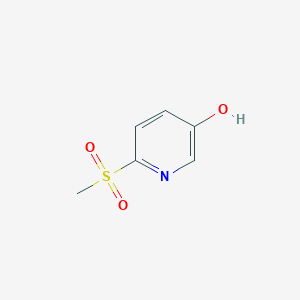


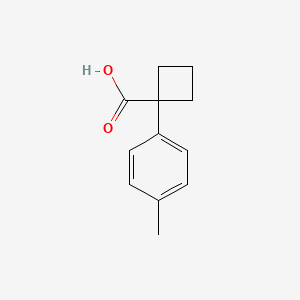
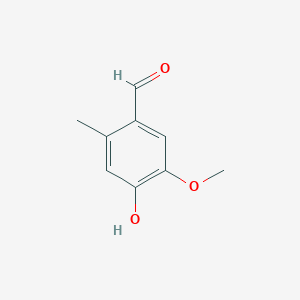
![6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1604034.png)
![5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1604035.png)
